1,3-Thiazole-4-carboxylic acid

Descripción general

Descripción

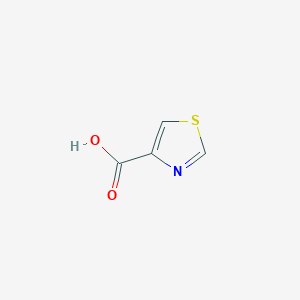

El Ácido 1,3-Tiazol-4-carboxílico es un compuesto orgánico que pertenece a la clase de los ácidos tiazolcarboxílicos y sus derivados. Presenta un anillo de cinco miembros que contiene tres átomos de carbono, un átomo de azufre y un átomo de nitrógeno, con un grupo ácido carboxílico unido al cuarto átomo de carbono. Este compuesto destaca por su aromaticidad y es un bloque de construcción clave en diversas aplicaciones químicas y farmacéuticas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El Ácido 1,3-Tiazol-4-carboxílico puede sintetizarse mediante varios métodos. Otro método incluye la oxidación de derivados de tiazolina utilizando agentes oxidantes como la 2,3-dicloro-5,6-dicianobenzoquinona .

Métodos de Producción Industrial: La producción industrial del Ácido 1,3-Tiazol-4-carboxílico a menudo emplea métodos escalables y rentables. La síntesis de tiazol de Hantzsch es ampliamente utilizada debido a su eficiencia y a la disponibilidad de materiales de partida. La reacción típicamente involucra condiciones suaves y produce productos de alta pureza sin necesidad de una purificación extensa .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Ácido 1,3-Tiazol-4-carboxílico experimenta diversas reacciones químicas, entre ellas:

Sustitución Electrofílica: La posición C-5 es altamente reactiva hacia la sustitución electrofílica debido al efecto donador de electrones del átomo de azufre.

Sustitución Nucleofílica: La posición C-2 es susceptible a la sustitución nucleofílica, a menudo involucrando reactivos como la tiourea y las tioamidas sustituidas.

Oxidación y Reducción: El compuesto puede oxidarse para formar derivados de tiazol o reducirse bajo condiciones específicas.

Reactivos y Condiciones Comunes:

Sustitución Electrofílica: Se utilizan comúnmente reactivos como los halógenos y los agentes nitrantes.

Sustitución Nucleofílica: La tiourea y las tioamidas son reactivos típicos.

Oxidación: Se emplean agentes oxidantes como la 2,3-dicloro-5,6-dicianobenzoquinona.

Principales Productos:

Sustitución Electrofílica: Derivados de tiazol sustituidos.

Sustitución Nucleofílica: Derivados de tiazol 2-sustituidos.

Oxidación: Derivados de tiazol con diferentes grados de oxidación.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1,3-Thiazole-4-carboxylic acid serves as a crucial building block in the synthesis of biologically active compounds. It has been utilized in the development of:

- Anthelmintic Agents : Compounds derived from thiazole carboxylic acids have shown significant activity against parasitic worms. For instance, thiazole derivatives are intermediates in synthesizing 2-thiazolyl benzimidazoles, which are known for their anthelmintic properties .

- Antimicrobial Agents : Research indicates that thiazole derivatives exhibit antimicrobial activity. The thiazole ring can enhance the interaction with biological targets, making these compounds effective against various bacterial strains .

- Anti-inflammatory and Anticancer Drugs : Thiazole derivatives have been investigated for their potential anti-inflammatory and anticancer activities. Their ability to modulate biological pathways makes them suitable candidates for drug development .

Agriculture

In agricultural chemistry, this compound is explored for its role as a:

- Fungicide : Thiazole derivatives have been reported to possess fungicidal properties, making them useful in protecting crops from fungal infections. They can inhibit the growth of specific pathogens affecting agricultural yields .

- Plant Growth Regulators : Some studies suggest that thiazole compounds can act as growth regulators, promoting plant growth and enhancing resistance to environmental stressors .

Material Science

The unique chemical structure of this compound allows it to be utilized in material science:

- Polymer Chemistry : Thiazole derivatives can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for industrial use .

- Dyes and Pigments : The thiazole ring system is also explored in creating dyes and pigments due to its ability to impart color stability and vibrancy in various applications .

Analytical Chemistry

Recent advancements have highlighted the use of this compound in analytical methods:

- Gas Chromatography-Mass Spectrometry (GC-MS) : A method has been developed to identify and quantify thiazole carboxylic acids in biological samples, demonstrating its potential role in clinical diagnostics and research settings . This method involves derivatization with isobutyl chloroformate (IBCF) and has shown applicability in analyzing human urine samples.

Case Study 1: Synthesis of Anthelmintic Agents

A study demonstrated the synthesis of 2-thiazolyl benzimidazoles from thiazole carboxylic acids. These compounds exhibited potent activity against nematode parasites, showcasing the potential of thiazole derivatives in veterinary medicine.

Case Study 2: Development of Fungicides

Research focused on synthesizing novel thiazole-based fungicides revealed their effectiveness against common crop pathogens. Field trials indicated significant yield improvements when applied to affected crops.

Mecanismo De Acción

El mecanismo de acción del Ácido 1,3-Tiazol-4-carboxílico implica su interacción con varios objetivos moleculares y vías:

Comparación Con Compuestos Similares

El Ácido 1,3-Tiazol-4-carboxílico se puede comparar con otros derivados de tiazol:

Compuestos Similares: Tiazol, 1,3-tiazol y ácido tiazol-2-carboxílico.

Singularidad: La presencia del grupo ácido carboxílico en la cuarta posición distingue al Ácido 1,3-Tiazol-4-carboxílico de otros derivados de tiazol.

Actividad Biológica

1,3-Thiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and various applications in pharmacology.

- Chemical Formula : CHNOS

- Molecular Weight : 129.137 g/mol

- Structure : The thiazole ring contributes to its reactivity and biological activity, making it a valuable scaffold in drug design.

Synthesis

This compound can be synthesized through various methods, including:

- Condensation Reactions : Utilizing thiourea and α-bromo acids.

- Cyclization : Involves the cyclization of 2-amino thiazoles with carboxylic acids.

Biological Activities

-

Antimicrobial Activity

- Several studies have reported the antimicrobial properties of 1,3-thiazole derivatives. For instance, derivatives synthesized from this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) varied depending on the substituents on the thiazole ring .

- A study demonstrated that specific derivatives showed potent antifungal activity at concentrations as low as 50 μg/mL against various fungal strains .

-

Antiviral Activity

- Compounds derived from this compound have shown promising results in inhibiting viral replication. For example, certain derivatives were evaluated for their ability to inhibit the influenza A virus neuraminidase with IC values comparable to standard antiviral agents .

- Another study highlighted that some thiazole derivatives exhibited antiviral activity against Tobacco Mosaic Virus (TMV), showcasing their potential in agricultural applications .

- Anti-inflammatory and Analgesic Effects

The biological activities of this compound are attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.

- Receptor Modulation : Some derivatives may modulate receptor pathways associated with inflammation and pain.

Table 1: Summary of Biological Activities of this compound Derivatives

Notable Research Findings

- A study published in Acta Phytopathologica Sinica demonstrated that specific thiazole derivatives exhibited over 50% inhibition against TMV in various models including protective and curative treatments .

- Another investigation into thiazolidine derivatives showed moderate inhibitory effects against neuraminidase, indicating potential for further development as antiviral agents .

Propiedades

IUPAC Name |

1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO2S/c6-4(7)3-1-8-2-5-3/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVYYTRDXNKRBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30307857 | |

| Record name | Thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30307857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3973-08-8 | |

| Record name | 4-Thiazolecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003973088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Thiazolecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30307857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-THIAZOLECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE1ZOP7MLZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.